3-(2-Fluorobenzyl)piperidin-3-ol
Description
3-(2-Fluorobenzyl)piperidin-3-ol is a piperidine derivative characterized by a fluorobenzyl substituent at the 3-position of the piperidine ring. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modifications that enhance binding affinity to biological targets.
Synthesis and Characterization: The synthesis of fluorobenzyl-piperidine derivatives often involves reductive amination or nucleophilic substitution. For example, highlights the synthesis of a related compound, methyl-(S)-1-((R)-1-(1-(3-(2-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-ylamino)-3-methyl-1-oxobutan-2-ylcarbamate (Compound A), which is synthesized in 57% yield and characterized via IR, NMR, and mass spectrometry .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H16FNO/c13-11-5-2-1-4-10(11)8-12(15)6-3-7-14-9-12/h1-2,4-5,14-15H,3,6-9H2 |
InChI Key |
RMRUZCPBAAULAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC2=CC=CC=C2F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzyl)piperidin-3-ol typically involves the reaction of 2-fluorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorobenzyl group.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluorobenzyl)piperidin-3-one.
Reduction: Formation of 3-(2-Fluorobenzyl)piperidine.
Substitution: Formation of various substituted benzyl piperidines depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluorobenzyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(2-Fluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorobenzyl-Piperidine Derivatives
a. 1-(2-Fluorobenzyl)piperidin-3-ol
- Structure : Lacks the hydroxyl group at the 3-position of the piperidine ring compared to 3-(2-Fluorobenzyl)piperidin-3-ol.
- Properties : Molecular weight = 209.26 g/mol; safety data include warnings for acute toxicity (H302) and skin/eye irritation (H315, H319) .
b. (3R)-1-(2,4-Difluorobenzyl)piperidin-3-ol
- Structure : Features two fluorine atoms on the benzyl group instead of one.
- Properties : Molecular weight = 227.25 g/mol. The additional fluorine may enhance lipophilicity and target binding .
c. 3-(2-Chloro-4-fluorobenzyl)piperidin-3-ol
Piperidin-3-ol Derivatives with Varied Substituents
a. LAS_52506311: 3-(Phenoxyethyl)-1-(4-(2-piperidin-1-yl)benzyl)piperidin-3-ol
- Binding Affinity : -8.3 kcal/mol (stronger binding than this compound analogs).
- Structural Note: The phenoxyethyl group may improve steric interactions with target proteins .
b. LAS_52160863: 1-(3-(3-(2-Methylimidazol-1-yl)propoxy)benzyl)-3-(phenoxyethyl)piperidin-3-ol
- Binding Affinity : -7.7 kcal/mol.
Data Table: Key Properties of Selected Compounds
*Calculated based on molecular formula C₁₂H₁₆FNO.
Key Findings and Implications
Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding precision in target interactions, while chlorine’s bulkiness may improve stability but reduce affinity .
Hydroxyl Group Impact: The -OH group at the 3-position in this compound likely contributes to hydrogen bonding, a feature absent in non-hydroxylated analogs like 1-(2-Fluorobenzyl)piperidin-3-ol .
Binding Affinity Trends: Phenoxyethyl-substituted derivatives (e.g., LAS_52506311) exhibit stronger binding (-8.3 kcal/mol) than imidazole-containing analogs (-7.7 kcal/mol), suggesting substituent size and polarity critically influence interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
